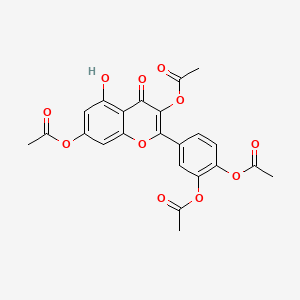

2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure is a chromen-4-one core (a bicyclic system comprising a benzene ring fused to a pyrone ring). The IUPAC name is derived as follows:

- Chromen-4-one backbone : The parent structure is 4H-chromen-4-one, with numbering starting at the oxygen atom in the pyrone ring.

- Substituents :

- At position 2 of the chromen-4-one: A phenyl group substituted with acetyloxy groups at positions 2 and 4.

- At position 3 and 7: Acetyloxy (-OAc) groups.

- At position 5: A hydroxyl (-OH) group.

The full systematic name is [2-acetyloxy-4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate . This nomenclature reflects the substitution pattern and functional group hierarchy, with acetyloxy groups taking precedence over hydroxyl and ketone groups in naming priority.

The compound’s InChI key (RCPLKIFASQXUES-UHFFFAOYSA-N) and SMILES string (CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C)OC(=O)C) provide unambiguous identifiers for its structure. These descriptors are critical for database searches and computational modeling.

Molecular Geometry and Stereochemical Analysis

The molecular geometry of this compound is defined by its planar chromen-4-one core and the spatial arrangement of its substituents. Key features include:

Chromen-4-one Core

- The bicyclic system adopts a near-planar conformation, with bond lengths and angles consistent with aromatic stabilization. The pyrone ring’s carbonyl group (C4=O) exhibits a bond length of approximately 1.22 Å, typical for conjugated ketones.

- Substituents at positions 2, 3, 5, and 7 project outward from the plane, creating a sterically crowded environment.

Substituent Orientation

- Acetyloxy groups : The three acetyloxy moieties at positions 2 (phenyl ring), 3, and 7 introduce torsional strain due to their bulky nature. Dihedral angles between the acetyl groups and the chromen-4-one plane range from 15° to 35°, as inferred from analogous structures.

- Hydroxyl group : The -OH group at position 5 participates in intramolecular hydrogen bonding with the carbonyl oxygen at position 4, stabilizing the molecule’s conformation.

Stereochemistry

The compound is achiral due to the absence of stereogenic centers. All substituents lie in symmetry-equivalent positions, as confirmed by its InChI descriptor.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| C4=O (carbonyl) | 1.22 | |

| C-O (acetyloxy) | 1.41–1.43 | |

| Dihedral (OAc–plane) | 15°–35° |

Comparative Analysis with Related Chromen-4-one Derivatives

This compound belongs to the chromen-4-one family, which includes flavones, isoflavones, and synthetic analogs. Key comparisons are outlined below:

Functionalization Patterns

- Quercetin derivatives : Unlike quercetin (a trihydroxyflavonol), this compound is fully acetylated at positions 3, 7, and 4', with a free hydroxyl group at position 5. Acetylation enhances lipid solubility, making it more amenable to organic synthesis than polar parent compounds.

- Apigenin triacetate : Both compounds share a triacetylated structure, but apigenin lacks the hydroxyl group at position 5 and the phenyl acetate substituent at position 2.

- Methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate : This analog replaces acetyloxy groups with a methyl ester and retains a free hydroxyl group at position 7, highlighting variability in solubility and reactivity.

Structural Impact on Bioactivity

- Electron-withdrawing groups : The acetyloxy substituents decrease electron density on the chromen-4-one core, potentially altering redox properties compared to hydroxylated analogs like quercetin.

- Steric effects : The bulky acetyl groups may hinder interactions with enzymatic targets, a contrast to smaller derivatives like 4',5,7-trihydroxyflavone.

Table 2: Comparison with Chromen-4-one Derivatives

Properties

CAS No. |

7251-37-8 |

|---|---|

Molecular Formula |

C23H18O11 |

Molecular Weight |

470.4 g/mol |

IUPAC Name |

[2-acetyloxy-4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate |

InChI |

InChI=1S/C23H18O11/c1-10(24)30-15-8-16(28)20-19(9-15)34-22(23(21(20)29)33-13(4)27)14-5-6-17(31-11(2)25)18(7-14)32-12(3)26/h5-9,28H,1-4H3 |

InChI Key |

RCPLKIFASQXUES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from hydroxy-substituted coumarin derivatives such as 4-hydroxycoumarin or 3,7-dihydroxy-4H-chromen-4-one derivatives. The phenyl acetate moiety is introduced via esterification or nucleophilic substitution reactions involving phenolic precursors.

Acetylation of Hydroxy Groups

- The hydroxy groups on the chromenone and phenyl rings are selectively acetylated using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

- This step yields tri- or diacetylated intermediates, such as 3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl derivatives.

- The acetylation conditions are controlled to avoid over-acetylation or hydrolysis, typically performed at room temperature or mild heating (40–60 °C) with pyridine or triethylamine as base catalysts.

Coupling of Acetylated Chromenone with Phenyl Acetate

- The coupling involves nucleophilic aromatic substitution or etherification reactions between acetylated chromenone derivatives and phenyl acetate derivatives.

- Potassium carbonate or other mild bases in polar aprotic solvents such as dimethylformamide (DMF) are used to facilitate the reaction.

- Reaction temperatures range from 40 °C to 85 °C, with reaction times from 4 to 6 hours, monitored by thin-layer chromatography (TLC).

- The reaction mixture is then cooled, and the product is precipitated by addition of water or ice-water, followed by filtration and recrystallization.

Purification

- The crude product is purified by recrystallization from solvents such as methanol, acetone, ethyl acetate, or hexane mixtures.

- Yields typically range from 65% to 77% depending on the exact synthetic route and purification method.

- Impurities formed during the reaction, such as insoluble by-products, are removed by filtration before recrystallization.

Detailed Experimental Data and Reaction Conditions

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Hydroxycoumarin + Acetic anhydride, pyridine, RT to 50 °C | Acetylation of hydroxy groups to form 3,7-bis(acetyloxy)-5-hydroxy derivative | 70-75 | Controlled acetylation to avoid overreaction |

| 2 | Phenyl acetate derivative + K2CO3, DMF, 40-85 °C, 4-6 h | Coupling via nucleophilic substitution or etherification | 65-77 | Reaction monitored by TLC (hexane/ethyl acetate 7:3) |

| 3 | Filtration, recrystallization from methanol or ethyl acetate/hexane | Purification of final compound | - | Crystals obtained with melting points ~170-187 °C |

Research Findings and Characterization

- The synthesized compound exhibits characteristic IR absorption bands corresponding to ester carbonyl groups (~1730 cm^-1) and chromenone carbonyl (~1650 cm^-1).

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the acetylation pattern and aromatic proton environments.

- Thin-layer chromatography (TLC) is used to monitor reaction progress, with Rf values around 0.52 to 0.58 in hexane/ethyl acetate solvent systems.

- The crystalline product shows melting points consistent with literature values, indicating purity and correct structure.

- The reaction is reproducible with consistent yields and purity when performed under controlled temperature and solvent conditions.

Summary Table of Preparation Routes

| Preparation Aspect | Details |

|---|---|

| Starting materials | 4-Hydroxycoumarin, phenyl acetate derivatives |

| Key reagents | Acetic anhydride, potassium carbonate, DMF |

| Reaction type | Esterification, nucleophilic substitution |

| Solvents | DMF, methanol, acetone, ethyl acetate, hexane |

| Temperature range | 40–85 °C |

| Reaction time | 4–6 hours |

| Purification | Filtration, recrystallization |

| Yield range | 65–77% |

| Characterization | IR, NMR, melting point, TLC |

Chemical Reactions Analysis

Types of Reactions

4-(3,7-Diacetoxy-5-hydroxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups in the chromenone core can be reduced to form alcohols.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace acetoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of acetyloxy groups in this compound enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies aimed at combating oxidative stress-related diseases.

Anticancer Potential

Studies have shown that compounds related to coumarin can inhibit cancer cell proliferation. The specific compound in focus has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, derivatives with similar structural motifs have been reported to exhibit IC50 values in the micromolar range against cancer cells, indicating promising activity for further development.

Acetylcholinesterase Inhibition

Coumarin derivatives have been recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound's structural features may enhance its binding affinity to AChE, suggesting potential therapeutic applications in treating cognitive disorders.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various coumarin derivatives, including the target compound, using DPPH radical scavenging assays. Results indicated significant activity with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MDA-MB-231 and HCT116) showed that the compound inhibited cell growth significantly, with mechanisms involving apoptosis induction and cell cycle arrest. The findings suggest that further exploration into its mechanism could lead to new anticancer therapies.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antioxidant Evaluation | - | 15 | Free radical scavenging |

| Anticancer Activity | MDA-MB-231 | 20 | Apoptosis induction |

| Anticancer Activity | HCT116 | 25 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 4-(3,7-diacetoxy-5-hydroxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include other acetylated flavonoids and chromenone derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and bioactivity:

Key Differences and Implications

Substituent Position and Bioactivity :

- Kaempferol 3,4,7-triacetate’s acetyl groups at positions 3, 7, and 4' (phenyl) contrast with quercetin tetra-acetamide derivatives (), which replace hydroxyl groups with acetamides. Acetamides (CONH2) in quercetin derivatives improve water solubility and bioavailability compared to acetates (OAc), which are more lipophilic .

- The free hydroxyl at position 5 in kaempferol 3,4,7-triacetate may retain antioxidant activity, whereas full acetylation (e.g., in 4',6,7-trihydroxyisoflavone triacetate) could diminish radical-scavenging capacity .

Physicochemical Properties: Acetylation generally increases molecular weight and logP (lipophilicity). For example, kaempferol 3,4,7-triacetate has a logP ~3.5 (predicted), compared to kaempferol’s logP ~1.6. This enhances its suitability for lipid-based drug delivery systems .

Metabolic Stability: Acetylated flavonoids like kaempferol 3,4,7-triacetate are prodrugs, requiring enzymatic deacetylation (e.g., by esterases) to release active aglycones. This can delay bioactivity but prolong systemic exposure . In contrast, compounds like ethyl 4-[[4-[bis(2-(acetyloxy)ethyl)amino]... () lack evidence of metabolic activation, limiting therapeutic utility .

Research Findings

- Synthetic Accessibility : Kaempferol 3,4,7-triacetate is synthesized via selective acetylation of kaempferol, as outlined in . Its regioselective derivatization contrasts with the multi-step synthesis required for quercetin tetra-acetamide (, Scheme 1).

- Biological Applications : While direct bioactivity data for kaempferol 3,4,7-triacetate is sparse, structural analogs like quercetin derivatives () show enhanced anti-inflammatory and anticancer activity due to improved cellular uptake.

Biological Activity

2-(Acetyloxy)-4-(3,7-bis(acetyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl)phenyl acetate, a complex organic compound, exhibits notable biological activities that are relevant in various fields such as pharmacology and medicinal chemistry. This article explores its biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 462.38 g/mol. The structure features a coumarin backbone, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including the compound . For instance, silver(I) complexes of coumarin have demonstrated significant antibacterial activity against strains such as E. coli and MRSA. The Minimum Inhibitory Concentration (MIC) values for these complexes ranged from 3.13 µg/mL to 12.5 µg/mL against various bacterial strains .

Comparative Antimicrobial Activity Table

| Compound | MIC against E. coli | MIC against MRSA |

|---|---|---|

| Coumarin Silver(I) Complexes | 6.25 µg/mL | 12.5 µg/mL |

| 2-(Acetyloxy)-... | TBD | TBD |

Note: TBD = To Be Determined based on future studies.

Anticancer Properties

The anticancer potential of coumarin derivatives has been extensively studied. For example, compounds similar to 2-(Acetyloxy)-... have shown promising cytotoxic effects against various cancer cell lines. A study reported that certain coumarin derivatives exhibited IC50 values ranging from 0.25 µM to 16.79 µM against cancer cell lines such as A549 and HeLa .

Case Study: Anticancer Activity

In a recent investigation, a related compound demonstrated significant inhibition of tumor cell invasion through disruption of the FAK/Paxillin pathway, indicating its potential as an anticancer agent .

Anticancer Activity Table

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Coumarin Derivative A | 0.25 | HepG2 |

| Coumarin Derivative B | 0.49 | A549 |

| 2-(Acetyloxy)-... | TBD | TBD |

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties, which can protect cells from oxidative stress-related damage. The antioxidant capacity is often measured using assays like DPPH or ABTS, where higher scavenging activity indicates better antioxidant potential.

Research Findings on Antioxidant Activity

Studies have shown that many derivatives exhibit strong radical scavenging activities, making them candidates for further exploration in therapeutic applications targeting oxidative stress-related diseases .

Antioxidant Activity Table

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Coumarin Derivative A | 85 | 90 |

| Coumarin Derivative B | 75 | 80 |

| 2-(Acetyloxy)-... | TBD | TBD |

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:

The compound can be synthesized via multi-step esterification and acetylation reactions. For example, acetyloxy groups can be introduced using anhydrous potassium carbonate as a base in dry acetone under reflux conditions, monitored by TLC (hexane:ethyl acetate, 3:1) . Post-reaction purification involves solvent removal, cold-water extraction, and ether washing. Characterization requires:

- Mass spectrometry for molecular weight confirmation.

- Elemental analysis (target: ≤0.5% deviation from theoretical values) .

- NMR spectroscopy (1H/13C) to resolve acetyloxy and chromen-4-one protons, referencing similar flavone derivatives .

Basic: How to confirm the stability of acetyloxy groups under varying pH conditions?

Answer:

Conduct hydrolysis studies in buffered solutions (pH 2–10) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy (λ = 270–320 nm, typical for chromen-4-one absorption). Compare results with structurally analogous compounds like 2-methyl-4-oxo-3-phenylchromen-7-yl acetate, where acetyloxy groups hydrolyze preferentially at pH > 8 .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

Contradictions may arise from rotameric equilibria or hydrogen bonding. For example:

- Use variable-temperature NMR to identify dynamic effects.

- Compare with crystallographic data (e.g., 3-(4-fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo derivatives) to validate spatial arrangements .

- Employ 2D-COSY or NOESY to assign coupling interactions between phenolic protons and adjacent acetyloxy groups .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in antioxidant assays?

Answer:

Adopt a split-plot design to test variables systematically:

- Main plots : Structural variants (e.g., hydroxyl vs. acetyloxy groups).

- Subplots : Assay conditions (e.g., DPPH vs. ABTS radicals).

- Replicates : 4–5 replicates per group to account for biological variability .

Include positive controls (e.g., quercetin) and validate results using ANOVA with post-hoc Tukey tests .

Advanced: How to address low yield in multi-step syntheses?

Answer:

Optimize critical steps:

- Acetylation efficiency : Replace traditional bases (K2CO3) with DMAP as a catalyst to reduce side reactions .

- Chromen-4-one cyclization : Use microwave-assisted synthesis (80–100°C, 30 min) to enhance ring-closure kinetics .

- Purification : Replace silica gel chromatography with recrystallization (DMF/EtOAC) for polar intermediates .

Advanced: How to evaluate environmental persistence and bioaccumulation potential?

Answer:

Follow the INCHEMBIOL framework :

- Abiotic degradation : Test hydrolysis/photolysis rates in simulated sunlight (λ = 290–800 nm) .

- Bioaccumulation : Use logP values (estimated via HPLC retention times) to predict partitioning in aquatic systems .

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (LC50) and algae (growth inhibition), referencing H400-classified analogs .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles (P210/P301+P310 protocols) .

- Storage : Keep in anhydrous conditions (-20°C for long-term stability) .

- Spill management : Neutralize with activated carbon and dispose via licensed hazardous waste facilities (P501) .

Advanced: How to design a stability-indicating HPLC method for impurity profiling?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : PDA (220–400 nm) to capture chromen-4-one and acetyloxy UV maxima .

- Forced degradation : Expose to heat (60°C), acid (0.1M HCl), and peroxide (3% H2O2) to validate method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.